molecular formula C9H8N2O2 B1333114 5-Acetyl-2-hydroxy-6-methylnicotinonitrile CAS No. 52600-53-0

5-Acetyl-2-hydroxy-6-methylnicotinonitrile

Cat. No. B1333114
CAS RN: 52600-53-0
M. Wt: 176.17 g/mol
InChI Key: BPHCKZKXAHIRPD-UHFFFAOYSA-N
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Description

5-Acetyl-2-hydroxy-6-methylnicotinonitrile is an organic compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 .


Molecular Structure Analysis

The InChI code for 5-Acetyl-2-hydroxy-6-methylnicotinonitrile is 1S/C9H8N2O2/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Acetyl-2-hydroxy-6-methylnicotinonitrile has a melting point of 233-235 degrees Celsius .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Deyanov et al. (1992) discusses the synthesis of 1-aryl-1,4-dihydro-2,7-dimethyl-4-oxopyrido[2,3-d]pyrimidine-6-carboxylic acids and derivatives from N-acetyl-2-arylamino-5-carbethoxy-6-methylnicotinonitriles, showcasing the compound's utility in creating novel chemical structures (Deyanov, Gavrilov, & Konshin, 1992).
    • Zhao Yi-min (2011) reports the synthesis of 4-methylnicotinonitrile derivatives, indicating the compound's relevance in the synthesis of pyridine-type alkaloids (Zhao Yi-min, 2011).
  • Biological and Pharmacological Research :

  • Chemical Interactions and Mechanisms :

    • A study by Behbehani et al. (2011) explores the use of 2-arylhdrazononitriles in synthesizing heterocyclic substances with antimicrobial properties, highlighting the compound's utility in creating bioactive molecules (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
    • Hejchman et al. (2008) describe the microwave-assisted synthesis of derivatives of 5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran, demonstrating the compound's role in the development of potential anticancer agents (Hejchman, Maciejewska, & Wolska, 2008).

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHCKZKXAHIRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377552
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-hydroxy-6-methylnicotinonitrile

CAS RN

52600-53-0
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-hydroxy-6-methylnicotinonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

From cyanoacetamide (0.02 mol), sodium metal (0.02 g-atom) in MeOH (10 ml), and 5 (0.02 mol): 1.0 g, 28% yield; mp=233°-4° C.; NMR (DMSO-d6) δ 2.5 (s, 3H), 2.6 (s, 3H), 8.8 (s, 1H); IR (KBr), 1660 cm-1 (C=O of pyridone), 1690 cm-1 (C=O of ketone).
Quantity
0.02 mol
Type
reactant
Reaction Step One
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0.02 g
Type
reactant
Reaction Step Two
Name
5
Quantity
0.02 mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
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ketone
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0 (± 1) mol
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reactant
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10 mL
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Synthesis routes and methods II

Procedure details

A mixture of acetylacetone (41 ml), N,N-dimethylformamide dimethylacetal (106.2 ml) and THF (200 ml) was stirred at room temperature for 3 hours. After distilling off the solvent under reduced pressure, the residue was added dropwise to a solution prepared by dissolving metal sodium (13.8 g) in ethanol (600 ml) and adding thereto cyanoacetamide (33.6 g), and the mixture was refluxed for one hour. The reaction mixture was ice-cooled, and the precipitated crystals were separated by filtration. The crystals were dissolved in water (1 liter) and then weakly acidified with 3N hydrochloric acid. The precipitated crystals were separated by filtration and recrystallized from DMF-methanol to give 5-acetyl-6-methyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile (60 g) as colorless crystals. M.p. 230° C.
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
106.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
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Quantity
600 mL
Type
solvent
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Quantity
33.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution containing 60 g of dimethylformamide dimethyl acetal and 50 g of 2,4-pentanedione was heated on a steam bath for 2.5 hours and cooled. To the resulting solution containing 3-dimethylaminomethylene-2,4-pentanedione was added 300 ml of methanol, 27 g of sodium methoxide and 47 g of cyanoacetamide. The resulting mixture was heated on a steam bath for 4 hours, the hot solution poured into 700 ml of water, and the aqueous mixture acidified with acetic acid and chilled in an ice bath. The solid that separated was collected, dried, and heated with 400 ml. of methanol. Insoluble material was filtered from the hot methanol mixture and the filtrate cooled. The product that separated was collected and dried at 90° C. to produce 24.6 g of 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinonitrile, m.p. 227°-230° C. [Sunthankar et al., supra, m.p. 231° C.]
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
27 g
Type
reactant
Reaction Step Five
Quantity
47 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution containing 60 g of dimethylformamide dimethyl acetal and 50 g of 2,4-pentanedione was heated on a steam bath for 2.5 hours and cooled. To the resulting solution containing 3-dimethylaminomethylene-2,4-pentanedione was added 300 ml of methanol, 27 g of sodium methoxide and 47 g of cyanoacetamide. The resulting mixture was heated on a steam bath for 4 hours, the hot solution poured into 700 ml of water, and the aqueous mixture acidified with acetic acid and chilled in an ice bath. The solid that separated was collected, dried, and heated with 400 ml. of methanol. Insoluble material was filtered from the hot methanol mixture and the filtrate cooled. The product that separated was collected and dried at 90° C. to produce 24.6 g of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, m.p. 227°-230° C. [Sunthankar et al., supra, m.p. 231° C.]
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Quantity
700 mL
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27 g
Type
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47 g
Type
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Reaction Step Five
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300 mL
Type
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Reaction Step Five

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